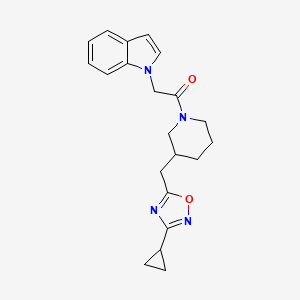

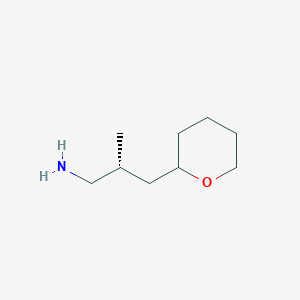

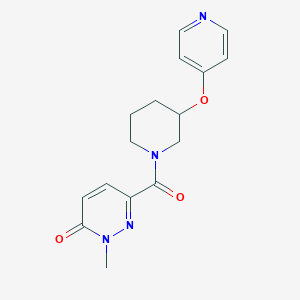

![molecular formula C11H12N2O B2401329 [1-(4-Methylphenyl)pyrazol-3-yl]methanol CAS No. 1498746-69-2](/img/structure/B2401329.png)

[1-(4-Methylphenyl)pyrazol-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including [1-(4-Methylphenyl)pyrazol-3-yl]methanol, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy against Leishmania parasites.

Antimalarial Properties

Malaria, transmitted by Plasmodium strains through mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazole derivatives were evaluated for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .

Drug Discovery

Pyrazoles serve as crucial pharmacophores in drug discovery. Their unique structure and diverse pharmacological profile make them attractive candidates for developing novel therapeutic agents. Researchers explore the modification of [1-(4-Methylphenyl)pyrazol-3-yl]methanol and related compounds to design safer and more effective drugs .

Antibacterial and Antifungal Activity

While not directly studied for [1-(4-Methylphenyl)pyrazol-3-yl]methanol, other pyrazole derivatives have demonstrated antimicrobial properties. For instance, difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones exhibited antibacterial and antifungal activity against various pathogens .

Synthesis of Pyrazole Derivatives

The successful synthesis of hydrazine-coupled pyrazoles, including [1-(4-Methylphenyl)pyrazol-3-yl]methanol, involves techniques such as elemental microanalysis, FTIR, and 1H NMR spectroscopy. These methods verify the structures of newly synthesized compounds .

Potential Mechanisms of Action

Researchers continue to investigate the precise mechanisms by which pyrazole derivatives exert their antileishmanial and antimalarial effects. Molecular simulations and binding studies provide insights into interactions with specific protein targets .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include [1-(4-methylphenyl)pyrazol-3-yl]methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that [1-(4-Methylphenyl)pyrazol-3-yl]methanol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways related to their antileishmanial and antimalarial activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied . These studies can provide insights into the potential ADME properties of [1-(4-Methylphenyl)pyrazol-3-yl]methanol.

Result of Action

Similar compounds have shown cytotoxic effects on several human cell lines . Furthermore, some derivatives have shown excellent cytotoxic activity compared to standard reference drugs .

Action Environment

The stability of similar compounds in aqueous solution in the dark at different ph levels has been studied . These studies can provide insights into how environmental factors might influence the action of [1-(4-Methylphenyl)pyrazol-3-yl]methanol.

properties

IUPAC Name |

[1-(4-methylphenyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-2-4-11(5-3-9)13-7-6-10(8-14)12-13/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCWIGBKMHMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Methylphenyl)pyrazol-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

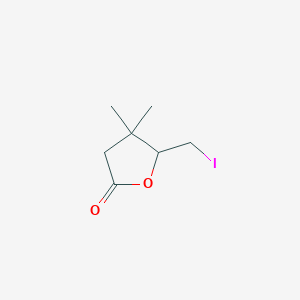

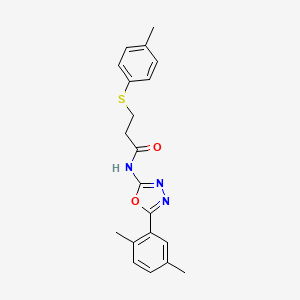

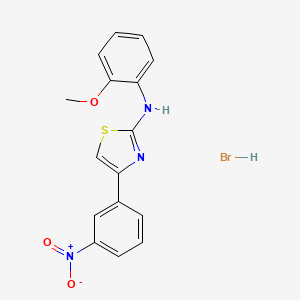

![4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2401254.png)

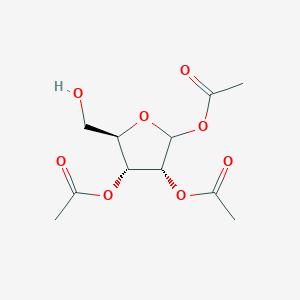

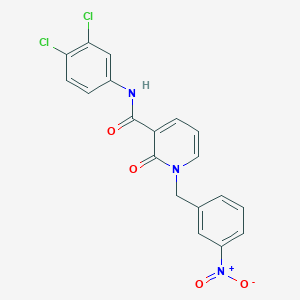

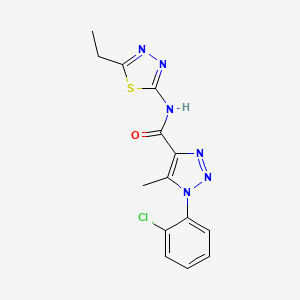

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)

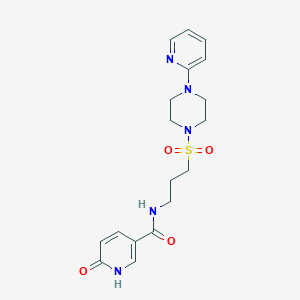

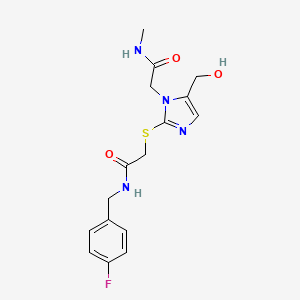

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)